3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine
Description
3-(4-Chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine is a pyrazole-based heterocyclic compound featuring a methyl-substituted pyrazole core linked to a substituted phenoxy group (4-chloro-2-methylphenoxy). Its molecular formula is C₁₁H₁₂ClN₃O, with a molecular weight of 237.69 g/mol . Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity. This compound’s synthesis typically involves palladium-catalyzed C–N cross-coupling reactions or nucleophilic substitution, as seen in analogous structures .
Properties
IUPAC Name |
3-(4-chloro-2-methylphenoxy)-1-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-7-5-8(12)3-4-10(7)16-11-9(13)6-15(2)14-11/h3-6H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZMLPFQNOVYNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NN(C=C2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds structurally related to 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine have been shown to inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain in experimental models . This positions the compound as a candidate for further research in pain management therapies.
Cancer Treatment
Preliminary studies suggest that pyrazole derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells. Investigations into similar compounds have revealed their ability to target specific pathways involved in tumor growth and metastasis . Thus, this compound could be explored for its potential in oncology.
Pesticide Development
The compound's structural characteristics make it a candidate for use in agrochemicals, particularly as a pesticide or herbicide. Research into similar compounds has indicated their effectiveness against various pests and weeds, providing a basis for developing new agricultural products that are both effective and environmentally friendly .
Plant Growth Regulation
Studies have suggested that certain pyrazole compounds can act as plant growth regulators, influencing growth patterns and yield. This application is particularly relevant for enhancing crop productivity while managing pest populations .
Polymer Chemistry
The unique properties of this compound allow it to be utilized in polymer chemistry as an additive or modifier. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .
Nanotechnology
Emerging research suggests that this compound could play a role in nanotechnology, particularly in the development of nanoscale materials with specific functionalities. Its ability to interact at the molecular level opens avenues for creating novel nanomaterials with tailored properties for electronics or biomedical applications .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent on the phenoxy ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:
Substitution occurs preferentially at the para-chloro position due to steric hindrance from the ortho-methyl group.
Oxidation and Reduction Reactions
The amino group and aromatic system participate in redox transformations:
Oxidation
Reduction
| Reducing Agent | Conditions | Outcome |
|---|---|---|
| NaBH₄/CuCl₂ | MeOH, 0°C | Selective reduction of nitro groups (if present) |
| H₂/Pd-C | Ethyl acetate, 25°C | Hydrogenolysis of C-Cl bond |
Cyclization and Heterocycle Formation
The amino group facilitates intramolecular cyclization:
Cyclization proceeds via initial Schiff base formation, followed by [3+2] or [4+2] cycloadditions .
Acylation and Alkylation Reactions
The primary amine undergoes derivatization:
Alkylation at the pyrazole nitrogen is sterically hindered by the methyl group .
Cross-Coupling Reactions
Transition metal-catalyzed reactions enable π-system extension:
Stability and Degradation Pathways
Critical stability data under various conditions:
Comparative Reactivity Insights
Key structural influences on reactivity:
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Electron-Withdrawing Effects : The chloro group activates the phenoxy ring for electrophilic substitution at the meta position.
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Steric Effects : Ortho-methyl group impedes reactions at C-2 of the phenoxy ring.
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Tautomerism : The pyrazole exists predominantly in the 1H-tautomeric form (>95%), directing regioselectivity in cycloadditions .
This compound’s versatility in nucleophilic, redox, and cyclization reactions makes it valuable for synthesizing bioactive molecules and functional materials. Recent advances in transition metal catalysis (e.g., Pd-, Cu-, Ru-based systems) have expanded its synthetic utility . Stability limitations in acidic/alkaline media necessitate careful handling during industrial processing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to pyrazole derivatives with modifications to the phenoxy group, substituents on the pyrazole ring, or functional variations. Key analogs include:
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
- Molecular Formula : C₁₀H₁₀ClN₃
- Key Differences: The phenoxy group is replaced with a 4-chlorophenyl ring directly attached to the pyrazole core. This modification eliminates the oxygen linker, reducing polarity.
- Applications : Used in medicinal chemistry for kinase inhibition studies (e.g., BTK inhibitors) .
3-(Furan-2-yl)-1-methyl-1H-pyrazol-4-amine
- Molecular Formula : C₉H₁₀N₃O
- Key Differences: The phenoxy group is substituted with a furan ring, enhancing electron-rich aromaticity.
- Synthesis : Prepared via Vilsmeier–Haack formylation followed by cyclization .
- Applications : Explored as a building block in antiviral and antibacterial agents .
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine
- Molecular Formula : C₁₂H₁₁F₃N₃O
- Key Differences: The 4-chloro-2-methylphenoxy group is replaced with a 3-(trifluoromethyl)phenoxy group, introducing strong electron-withdrawing effects.
- Applications: Potential use in agrochemicals due to trifluoromethyl’s resistance to metabolic degradation .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Molecular Formula : C₁₃H₁₆N₄
- Key Differences: The phenoxy group is absent; instead, a pyridine ring is attached. The cyclopropylamine substituent enhances steric bulk.
- Synthesis : Copper-catalyzed coupling of 1-methyl-1H-pyrazol-4-amine with aryl halides .
Comparative Data Table
Key Research Findings
- Bioactivity : Pyrazole amines with electron-withdrawing substituents (e.g., Cl, CF₃) exhibit enhanced binding to enzymatic targets like BTK and PARP14 .
- Synthetic Efficiency : Pd-catalyzed methods yield higher purity (>95%) compared to traditional SNAr reactions (~70–82%) .
- Toxicity: Phenoxy-linked pyrazoles (e.g., MCPP analogs) show moderate carcinogenic risk, necessitating careful handling .
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The most direct route involves reacting methylhydrazine with β-keto esters or diketones. For example, ethyl acetoacetate and methylhydrazine undergo cyclization to form 1-methyl-1H-pyrazol-4-ol, which is subsequently aminated.
Reaction Conditions:
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Solvent: Ethanol or isopropanol
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Temperature: 60–80°C
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Catalyst: None (thermal cyclization)
Yield Optimization:
Palladium-Catalyzed Pyrazole Assembly
Alternative routes employ palladium-catalyzed cross-coupling to install substituents pre-cyclization. For instance, Suzuki-Miyaura coupling of boronic esters with halogenated intermediates enables precise control over substitution patterns.
Example Protocol:
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Substrate: 4-Bromo-1-methyl-1H-pyrazole
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Coupling Partner: 4-Chloro-2-methylphenylboronic acid
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Catalyst: Pd(PPh3)4 (5 mol%)
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Base: K2CO3
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Solvent: DMF/H2O (4:1)
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Temperature: 100°C, 12 h
Yield: 68–72%
Phenoxy Group Installation: Nucleophilic Aromatic Substitution
The phenoxy moiety is introduced via SNAr using 4-chloro-2-methylphenol and a halogenated pyrazole precursor. Key considerations include:
Substrate Activation
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Leaving Group: Bromine or iodine at pyrazole C-3 enhances reactivity over chlorine.
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Base Selection: K2CO3 or Cs2CO3 in polar aprotic solvents (DMF, DMSO) deprotonates phenol, driving the reaction.
Representative Procedure:
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Substrate: 3-Bromo-1-methyl-1H-pyrazol-4-amine (1.0 equiv)
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Nucleophile: 4-Chloro-2-methylphenol (1.1 equiv)
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Base: Cs2CO3 (2.5 equiv)
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Solvent: DMF
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Temperature: 120°C, 24 h
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Workup: Aqueous extraction, column chromatography
Solvent Effects on Reaction Kinetics
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 24 | 70 |
| DMSO | 46.7 | 18 | 75 |
| NMP | 32.2 | 30 | 62 |
Higher dielectric solvents stabilize the transition state, accelerating substitution but risking side reactions (e.g., Hofmann elimination).
Regioselective Amination Strategies
Direct Amination of Pyrazole Intermediates
Amination at C-4 is achieved via:
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Chichibabin Reaction: Heating pyrazole with NH3 in the presence of KMnO4 (obsolete due to poor regiocontrol).
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of aryl halides with amines.
Optimized Protocol:
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Substrate: 3-(4-Chloro-2-methylphenoxy)-1-methyl-1H-pyrazole (1.0 equiv)
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Amine Source: NH3 (gas)
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Catalyst: Pd2(dba)3 (2 mol%)
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Ligand: Xantphos (4 mol%)
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Base: NaOtBu (3.0 equiv)
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Solvent: Toluene
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Temperature: 110°C, 16 h
Nitration-Reduction Sequence
Alternative pathway for installations requiring electron-deficient pyrazoles:
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Nitration: HNO3/H2SO4 at 0°C introduces NO2 at C-4.
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Reduction: H2/Pd-C or Fe/HCl converts NO2 to NH2.
Challenges:
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Acidic conditions may cleave the phenoxy ether.
One-Pot Multistep Synthesis
Recent advances enable telescoped synthesis without isolating intermediates:
Procedure:
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Cyclization: Ethyl acetoacetate + methylhydrazine → 1-methyl-1H-pyrazol-4-ol (80°C, 3 h).
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Chlorination: POCl3/PCl5 converts -OH to -Cl (0°C, 1 h).
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SNAr: 4-Chloro-2-methylphenol, Cs2CO3, DMF (120°C, 24 h).
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Amination: NH3, Pd/Xantphos, toluene (110°C, 16 h).
Scalability and Industrial Considerations
Q & A
Q. What are the common synthetic routes for preparing 3-(4-chloro-2-methylphenoxy)-1-methyl-1H-pyrazol-4-amine, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step routes, including cyclization, coupling, and functional group modifications. Key intermediates include:
- Pyrazole carbaldehydes : Prepared via Vilsmeier-Haack formylation of pyrazolones (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) using POCl₃ and DMF .
- Amination reactions : Copper-catalyzed coupling (e.g., CuBr with cesium carbonate) for introducing cyclopropane or alkylamine groups at the pyrazole C4 position .
- Phenoxy substitution : Reaction of chloro- or bromo-substituted pyrazoles with phenolic derivatives under basic conditions (e.g., K₂CO₃ in DMSO) .
Q. Example Protocol :
Synthesize 5-chloro-3-methylpyrazole via cyclization of hydrazine derivatives with β-ketoesters.
Functionalize the C4 position via nucleophilic substitution or coupling (e.g., using cyclopropanamine and CuBr at 35°C for 48 hours) .
Introduce the 4-chloro-2-methylphenoxy group via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A combination of techniques ensures accurate structural validation:
- ¹H/¹³C NMR : Critical for confirming substitution patterns (e.g., δ 8.87 ppm for pyridine protons in related compounds) .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺ for pyrazole-4-amine derivatives) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3298 cm⁻¹ for amines) .
- Elemental Analysis : Confirms C/H/N ratios (e.g., ±0.4% deviation from theoretical values) .
Data Cross-Validation :
Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in aromatic proton assignments .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses involving cyclopropane amine coupling?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Test Cu(I)/Cu(II) catalysts (e.g., CuBr vs. CuI) to enhance coupling efficiency .
- Solvent Effects : Use polar aprotic solvents (e.g., DMSO or DMF) to stabilize intermediates and improve reaction rates .
- Temperature Control : Maintain moderate temperatures (30–40°C) to avoid side reactions during amination .
- Purification Techniques : Employ gradient column chromatography (e.g., ethyl acetate/hexane) to isolate pure products from by-products like unreacted hydrazines .
Case Study :
A reported yield of 17.9% for a related pyrazole-4-amine was improved to ~40% by increasing catalyst loading (CuBr from 5 mol% to 10 mol%) and extending reaction time to 72 hours .
Q. What strategies are recommended for resolving contradictions in NMR data between synthesized batches of this compound?
Methodological Answer: Address discrepancies through:
- Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to eliminate solvent peak interference .
- 2D NMR Techniques : Employ COSY, HSQC, or HMBC to assign overlapping proton signals (e.g., aromatic vs. aliphatic regions) .
- Crystallographic Validation : Perform single-crystal X-ray diffraction (if crystals are obtainable) to unambiguously confirm bond connectivity and stereochemistry .
- Batch Comparison : Analyze multiple batches under identical conditions (e.g., 400 MHz NMR, standardized sample concentrations) .
Example :
Inconsistent δ values for methyl groups in pyrazole derivatives were resolved by identifying residual moisture in DMSO-d₆, which shifted NH proton signals .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of derivatives of this compound?
Methodological Answer: Stepwise SAR Protocol :
Derivative Synthesis : Modify substituents at the phenoxy (e.g., halogen variations) and pyrazole C3/C5 positions (e.g., methyl vs. trifluoromethyl groups) .
Bioactivity Screening :
- Antimicrobial Assays : Use agar dilution methods to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
- Enzyme Inhibition : Test kinase or COX-2 inhibition via fluorescence-based assays (e.g., ATP consumption or prostaglandin E₂ quantification) .
Data Analysis :
- Use QSAR (quantitative SAR) models to correlate substituent electronic parameters (e.g., Hammett σ) with activity trends .
- Apply clustering algorithms to identify high-potential derivatives for further optimization .
Reference Data :
A study on pyrazole acyl thiourea derivatives reported MIC values of 8–64 µg/mL against S. aureus, with electron-withdrawing groups enhancing activity .
Q. What analytical approaches are used to confirm the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Expose samples to 40°C/75% RH for 6 months and analyze degradation via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry : Monitor degradation products (e.g., dechlorinated or oxidized derivatives) using LC-MS/MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to recommend storage conditions (e.g., -20°C for long-term stability) .
Q. How can researchers mitigate challenges in achieving regioselectivity during pyrazole functionalization?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., SEM or Boc) to steer electrophilic substitution to desired positions .
- Metal-Mediated Strategies : Use Pd-catalyzed C-H activation for selective arylation at the pyrazole C4 position .
- Computational Guidance : Predict reactivity using Fukui indices to identify nucleophilic/electrophilic hotspots on the pyrazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
